molecular formula C9H13BrN2O B11822656 5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No.: B11822656
M. Wt: 245.12 g/mol
InChI Key: CICXLSGHZGLVQY-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a high-purity brominated pyrazole derivative designed for research and development, particularly in medicinal chemistry and drug discovery. The compound features a tetrahydropyran (THP) group, a common protecting group in organic synthesis that enhances molecular stability and modulates solubility during complex multi-step reactions . As a versatile chemical building block, its bromine moiety makes it a valuable intermediate for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal for constructing biaryl systems found in many active pharmaceutical ingredients . This makes it particularly useful for exploring new structures in oncology and other therapeutic areas, aligning with the critical role of heterocyclic scaffolds in over 85% of FDA-approved drugs . Supplied with a minimum purity of 95%, this compound is characterized by its Warning GHS signal word and hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . Researchers are advised to handle it with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed handling protocols. For optimal stability, it is recommended to store the material in a cool, dry place, ideally at 4-8°C . This compound is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

5-bromo-4-methyl-1-(oxan-2-yl)pyrazole

InChI

InChI=1S/C9H13BrN2O/c1-7-6-11-12(9(7)10)8-4-2-3-5-13-8/h6,8H,2-5H2,1H3

InChI Key

CICXLSGHZGLVQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C2CCCCO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the following steps:

    Methylation: The addition of a methyl group to the pyrazole ring.

    Attachment of Tetrahydro-2H-pyran-2-yl Group: This step involves the formation of a bond between the pyrazole ring and the tetrahydro-2H-pyran-2-yl group.

The reaction conditions for these steps may vary, but they generally involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution (SN2/SNAr) with various nucleophiles:

Reagent/ConditionsProductYieldApplicationSource
Sodium methoxide (MeONa/EtOH, Δ)5-Methoxy-4-methyl-THP-pyrazole75–85%Synthesis of methoxy derivatives
Piperidine (DMF, KOH, 100°C)5-Piperidinyl-4-methyl-THP-pyrazole60–70%Bioactive intermediate
Potassium thiocyanate (DMSO, 80°C)5-Thiocyano-4-methyl-THP-pyrazole65%Precursor for thiol-containing drugs

Mechanistic Insights :

  • The reaction proceeds via a two-step mechanism:

    • Deprotonation : Base (e.g., KOH) abstracts a proton from the pyrazole ring, increasing electron density.

    • Nucleophilic Attack : Nucleophile (e.g., piperidine) displaces bromide, forming a C–N bond .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

ConditionsProductYieldApplicationSource
Pd(OAc)₂ (0.6 mol%), Na₂CO₃, THF/H₂O, 80°C5-Aryl-4-methyl-THP-pyrazole80–90%Biaryl motifs for drug discovery
Pd(PPh₃)₄, K₃PO₄, DME, 90°C5-Heteroaryl-4-methyl-THP-pyrazole70–75%Functionalized heterocycles

Key Observations :

  • Low catalyst loading (0.6–0.8 mol% Pd) minimizes costs while maintaining efficiency .

  • Polar aprotic solvents (THF, DME) enhance reaction rates by stabilizing intermediates.

THP Deprotection and Ring-Opening

The THP group is cleaved under acidic conditions, regenerating the free pyrazole:

ConditionsProductYieldApplicationSource
HCl (30% aq.)/MeOH, 0–15°C, 2 h5-Bromo-4-methyl-1H-pyrazole90–95%Access to unprotected pyrazole core
p-TsOH (cat.)/EtOH, reflux, 4 h5-Bromo-4-methyl-1H-pyrazole85%Scale-up synthesis

Mechanism :

  • Protonation of the THP oxygen followed by hydrolysis releases tetrahydropyran-2-ol and the deprotected pyrazole .

Oxidation and Functionalization

The methyl group at position 4 can be oxidized to carboxylic acid derivatives:

Reagent/ConditionsProductYieldApplicationSource
KMnO₄ (H₂SO₄, Δ)4-Carboxy-5-bromo-THP-pyrazole50–60%Carboxylic acid intermediates
SeO₂ (Dioxane, 110°C)4-Formyl-5-bromo-THP-pyrazole55%Aldehyde precursors for condensation

Limitations :

  • Over-oxidation risks require careful stoichiometric control.

Comparative Reactivity

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Selectivity
Nucleophilic Substitution1.2 × 10⁻³85High (C5)
Suzuki Coupling2.8 × 10⁻⁴92Moderate
THP Deprotection4.5 × 10⁻²45High

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, in cancer treatment.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Breast Cancer Cells (MDA-MB-231) : The compound demonstrated a notable reduction in cell viability.
  • Liver Cancer Cells (HepG2) : Similar effects were observed, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

In Vivo Studies

Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its therapeutic potential in oncology .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented, and this compound is no exception.

Experimental Models

In carrageenan-induced paw edema models, the compound significantly inhibited edema formation, demonstrating its potential as an anti-inflammatory agent .

Antibacterial Activity

Emerging research suggests that this compound may possess antibacterial properties.

Mechanism

The antibacterial activity is hypothesized to arise from disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Efficacy Testing

In vitro assays against common bacterial strains have shown promising results, warranting further exploration into its therapeutic applications .

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively in organic chemistry.

Synthetic Routes

Various synthetic methodologies have been developed to produce this compound efficiently. The use of catalytic systems and optimized reaction conditions has led to higher yields and purity levels .

Derivative Exploration

Research continues into the modification of the pyrazole structure to enhance biological activity and specificity. Derivatives have been synthesized and evaluated for improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Purity (%) Key Characteristics
5-Bromo-4-methyl-1-(THP)-1H-pyrazole C₉H₁₃BrN₂O 257.12 Br (5), CH₃ (4), THP (1) 95–97 Stable THP protection; methyl enhances lipophilicity
4-Bromo-5-nitro-1-(THP)-1H-pyrazole C₈H₁₀BrN₃O₃ 300.09 Br (4), NO₂ (5), THP (1) 95 Nitro group increases electrophilicity; reactive in substitution reactions
5-Bromo-4-nitro-1-(THP)-1H-pyrazole C₈H₁₀BrN₃O₃ 300.09 Br (5), NO₂ (4), THP (1) 95 Steric hindrance from nitro may reduce metabolic stability
4-Bromo-5-chloro-6-methyl-1-(THP)-1H-indazole C₁₃H₁₄BrClN₂O 329.62 Br (4), Cl (5), CH₃ (6), THP (1) ≥95 Indazole core; dual halogenation enhances halogen bonding potential
5-(4-Bromophenyl)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde C₁₃H₁₂BrN₃O₂ 338.16 Br (aryl), CH₃ (1,3), CHO (4) N/A Aldehyde functionalization enables Schiff base formation; aromatic bromine

Key Differences and Implications

  • Substituent Effects :

    • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity (e.g., in 4-Bromo-5-chloro-6-methyl-1-(THP)-1H-indazole ) may enhance membrane permeability compared to chloro analogs .
    • Nitro vs. Methyl : Nitro-substituted analogs (e.g., QV-1284 and QI-5190 ) exhibit greater reactivity in nucleophilic aromatic substitution but lower metabolic stability than the methyl-substituted target compound.
    • THP Protection : The THP group in the target compound and its analogs (e.g., boronate esters in ) improves synthetic versatility, enabling deprotection under mild acidic conditions .
  • Biological Activity: While the target compound lacks direct activity data, isostructural bromo/thiazole derivatives (e.g., compound 5 in ) show antimicrobial activity, suggesting bromine’s role in enhancing target binding . Fluorinated analogs (e.g., 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole ) leverage fluorine’s electronegativity for improved pharmacokinetics, a feature absent in the target compound.
  • Synthetic Utility :

    • The target compound’s bromine at the 5-position makes it a candidate for cross-coupling reactions, whereas nitro-substituted analogs are more suited for further functionalization .
    • Boronate-containing pyrazoles (e.g., CAS 1279088-80-0 ) serve as Suzuki-Miyaura coupling precursors, diverging from the target compound’s role as a halogenated intermediate.

Biological Activity

5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C9H13BrN2O
  • Molecular Weight : 231.1 g/mol
  • CAS Number : 89532885

Antiparasitic Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiparasitic activity. For instance, a related compound demonstrated an effective reduction in parasitemia in Plasmodium berghei models, suggesting that modifications to the pyrazole structure can enhance efficacy against malaria parasites .

Table 1: Antiparasitic Activity of Pyrazole Derivatives

CompoundEC50 (µM)Activity Description
5-Bromo-4-methyl-pyrazole0.064High potency against P. falciparum
N-methyl substituted0.115Moderate activity
Unsubstituted0.577Lower activity

The biological activity of 5-bromo derivatives often involves the inhibition of critical enzymes in the parasite's metabolic pathways. Studies suggest that these compounds may interfere with ATP production or disrupt metabolic processes essential for parasite survival .

Cytotoxicity and Safety Profile

While exploring the cytotoxic effects, it is crucial to evaluate the safety profile of these compounds. Preliminary toxicity assessments indicate moderate cytotoxicity against various cancer cell lines, which could be beneficial for anticancer drug development.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Remarks
HeLa15Moderate cytotoxicity
MCF-720Potential for further development
A54925Higher IC50 indicates lower efficacy

Case Studies

  • Study on Antiparasitic Efficacy :
    A study published in Bioorganic and Medicinal Chemistry demonstrated that incorporating polar functionalities into pyrazole derivatives significantly improved their aqueous solubility and metabolic stability, leading to enhanced antiparasitic activity against P. falciparum .
  • Cytotoxicity Assessment :
    Research conducted on various pyrazole derivatives indicated that modifications at the nitrogen positions could lead to varying levels of cytotoxicity, with some compounds showing promise as potential anticancer agents .

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Map energy barriers for Suzuki-Miyaura coupling steps, identifying rate-limiting oxidative addition or transmetallation .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases) by aligning the THP group into hydrophobic pockets .
  • Solvent Modeling : COSMO-RS predicts solubility in reaction media, guiding solvent selection for large-scale synthesis .

What are the challenges in scaling up laboratory-scale syntheses of this compound for preclinical studies?

Q. Advanced Research Focus

  • Purification : Flash chromatography on silica gel (hexanes/ethyl acetate gradients) is effective for gram-scale isolation .
  • Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd/C) reduce metal leaching in industrial setups .
  • Byproduct Mitigation : Optimize stoichiometry (1.5 equiv boronic ester) to minimize homo-coupling of aryl halides .

How does the bromine substituent influence the compound’s electronic properties and reactivity?

Q. Basic Research Focus

  • Electrophilicity : The electron-withdrawing bromine increases the pyrazole ring’s susceptibility to nucleophilic aromatic substitution .
  • Cross-Coupling : Bromine serves as a leaving group in Pd-catalyzed reactions, enabling diversification to aryl, alkenyl, or alkynyl derivatives .
  • Spectroscopic Signatures : ⁷⁹Br/⁸¹Br isotopic splitting in mass spectra aids in tracking reaction progress .

What safety considerations are critical when handling brominated pyrazole derivatives?

Q. Basic Research Focus

  • Toxicity : Brominated compounds may exhibit acute toxicity (LD₅₀ < 500 mg/kg in rodents); use fume hoods and PPE .
  • Environmental Impact : Avoid aqueous waste discharge due to bromine’s persistence; employ activated carbon filtration .
  • Storage : Store under nitrogen at –20°C to prevent THP group hydrolysis .

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